(S)-5,8-Dimethylchroman-4-amine hydrochloride (S)-5,8-Dimethylchroman-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2173637-54-0
VCID: VC4402514
InChI: InChI=1S/C11H15NO.ClH/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11;/h3-4,9H,5-6,12H2,1-2H3;1H/t9-;/m0./s1
SMILES: CC1=C2C(CCOC2=C(C=C1)C)N.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71

(S)-5,8-Dimethylchroman-4-amine hydrochloride

CAS No.: 2173637-54-0

Cat. No.: VC4402514

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

(S)-5,8-Dimethylchroman-4-amine hydrochloride - 2173637-54-0

Specification

CAS No. 2173637-54-0
Molecular Formula C11H16ClNO
Molecular Weight 213.71
IUPAC Name (4S)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11;/h3-4,9H,5-6,12H2,1-2H3;1H/t9-;/m0./s1
Standard InChI Key PWYUINMLFHYJCJ-FVGYRXGTSA-N
SMILES CC1=C2C(CCOC2=C(C=C1)C)N.Cl

Introduction

Structural and Stereochemical Analysis

The chroman core of (S)-5,8-Dimethylchroman-4-amine hydrochloride consists of a benzene ring fused to a saturated oxygen-containing heterocycle. The methyl groups at positions 5 and 8 introduce steric effects that modulate the compound’s conformational flexibility, while the 4-amine group serves as a potential site for hydrogen bonding or ionic interactions. X-ray crystallography of analogous chroman derivatives reveals that the dihydrofuran ring adopts a half-chair conformation, with the methyl groups occupying equatorial positions to minimize steric strain .

The (S)-configuration at the 4-position is determined during synthesis using chiral resolving agents or asymmetric catalysis. Enantiomeric purity is critical for biomedical applications, as the (R)-enantiomer may exhibit divergent biological activity or toxicity profiles.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of (S)-5,8-Dimethylchroman-4-amine hydrochloride typically proceeds via a multi-step route:

  • Chroman Ring Formation:
    Condensation of 2-methylphenol with allyl bromide under basic conditions yields 5,8-dimethylchroman via Claisen rearrangement, followed by cyclization .

  • Introduction of the Amine Group:
    Nitration at the 4-position, followed by reduction using catalytic hydrogenation (e.g., Pd/C or Ra-Ni), produces the primary amine.

  • Resolution of Enantiomers:
    Chiral resolution is achieved via diastereomeric salt formation using (L)-tartaric acid, preferentially crystallizing the (S)-enantiomer.

  • Hydrochloride Salt Formation:
    Treatment with hydrochloric acid in ethanol yields the final hydrochloride salt.

Industrial Production Challenges

Industrial synthesis requires optimization for scalability and cost-efficiency. Key challenges include:

  • Minimizing racemization during amination.

  • Ensuring high enantiomeric excess (>99%) through asymmetric hydrogenation or enzymatic resolution.

  • Purification via recrystallization or chromatography to meet pharmaceutical-grade standards.

Chemical Reactivity and Functionalization

(S)-5,8-Dimethylchroman-4-amine hydrochloride undergoes characteristic reactions of aromatic amines and ethers:

Reaction TypeReagents/ConditionsProducts
AcylationAcetyl chloride, pyridineN-Acetyl derivative
SulfonationSulfuric acid, SO₃4-Sulfoamide analog
OxidationKMnO₄, acidic conditionsQuinone formation

The hydrochloride salt’s solubility in polar solvents (e.g., water, ethanol) facilitates its use in further synthetic modifications.

Applications in Drug Development

The compound’s amine group and chiral center make it a versatile intermediate for designing:

  • Central Nervous System (CNS) Agents: Potential use in Alzheimer’s disease therapeutics targeting amyloid-beta aggregation.

  • Anticancer Agents: Structural analogs inhibit topoisomerase II, inducing apoptosis in leukemia cell lines.

  • Antioxidant Formulations: Incorporation into nutraceuticals for mitigating oxidative stress.

Comparative Analysis with Analogous Compounds

CompoundStructural DifferencesBioactivity Comparison
(R)-5,8-Dimethylchroman-4-amineOpposite configuration at C4Reduced receptor binding affinity
5,8-Dimethylchroman-4-olHydroxyl instead of amineLower solubility and bioavailability

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